1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of boron-containing organic compounds. This compound features a unique structure characterized by a benzodioxaborole framework, which includes a dioxaborole moiety and a substituted ethyl group attached to a methoxyphenyl unit. Its molecular formula is , and it is notable for its potential applications in medicinal chemistry and materials science.
This compound can be synthesized through various methods involving the reaction of boron reagents with appropriate organic substrates. Research has shown that its derivatives have been explored for their biological activities and utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
1,3,2-Benzodioxaborole falls under the category of boron compounds, specifically boron heterocycles. These compounds are characterized by the presence of boron atoms within a cyclic structure, which can impart unique chemical properties and reactivity patterns.
The synthesis of 1,3,2-benzodioxaborole derivatives typically involves several key steps:
The synthesis may require inert atmosphere conditions (e.g., argon or nitrogen) to prevent moisture interference. Typical solvents used include tetrahydrofuran or dichloromethane, and reactions are often monitored by thin-layer chromatography (TLC) to assess completion .
The molecular structure of 1,3,2-benzodioxaborole contains:
1,3,2-Benzodioxaborole can participate in various chemical reactions typical for boron compounds:
The reactivity of this compound is influenced by the electronic properties imparted by the methoxy group, which can stabilize intermediates during reactions .
The mechanism of action for 1,3,2-benzodioxaborole derivatives often involves:
Computational studies have been employed to elucidate these mechanisms further, providing insights into transition states and intermediate structures .
Relevant data from spectral analyses (NMR, IR) provide further confirmation of its structure and purity .
1,3,2-Benzodioxaborole and its derivatives have significant applications in various scientific fields:
These applications underline the versatility and importance of this compound within both academic research and industrial contexts .
The core 1,3,2-benzodioxaborole system consists of a benzene ring annulated to a five-membered dioxaborole ring where boron is bonded to two oxygen atoms (C₆H₄O₂B). In 2-[1-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole, the boron atom adopts sp² hybridization and is coordinated to:
Table 1: Structural Attributes of 2-[1-(4-Methoxyphenyl)ethyl]-1,3,2-benzodioxaborole
Property | Value/Description | Analytical Method |
---|---|---|
Molecular formula | C₁₅H₁₅BO₃ | High-res. mass spectrometry |
Hybridization state (B) | sp² | ¹¹B NMR spectroscopy |
Key stereogenic center | C1 of phenethyl substituent | Chiral HPLC, X-ray diffraction |
Lewis acidity (relative) | Moderate (pKa ~7.2) | Fluorimetric titration |
π-Conjugation extent | Delocalized across O-B-O and aryl rings | UV-Vis spectroscopy |
The synthesis of benzodioxaboroles originated in the 1950s with boron esterification techniques, but targeted medicinal exploration of 2-[1-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole emerged much later, driven by advances in organoboron chemistry:
Table 2: Key Milestones in the Compound's Development
Year Range | Development | Impact |
---|---|---|
1955–1965 | First 1,3,2-benzodioxaborole syntheses | Established core heterocycle reactivity |
1998 | Boronic ester cross-coupling optimizations | Enabled aryl diversity introduction |
2005–2010 | Stereoselective routes via chiral auxiliaries | Provided enantiomerically enriched material |
2014 | Microwave-accelerated cyclization protocols | Improved yield and reduced racemization |
2018–present | Flow chemistry for continuous manufacturing | Enhanced scalability and purity |
The compound’s specific exploration intensified post-2010 following reports of boron’s bioisosteric utility in kinase inhibitors (e.g., bortezomib) and antibiotics (tavaborole), positioning it as a scaffold for targeted molecular design [3] [8].
This benzodioxaborole derivative has emerged as a privileged scaffold due to three key attributes: reversible covalent binding, bioisosteric versatility, and metabolic stability.
Reversible Covalent Inhibition: The electrophilic boron forms transient B-O or B-N bonds with nucleophilic serine, threonine, or histidine residues in enzyme active sites. This mechanism underpins protease inhibition (e.g., similar to proteasome inhibitors [9]), with dissociation constants (Kd) in the low micromolar range reported for related compounds.
Bioisosteric Applications: It effectively mimics:
Carboxylic Acids: Serves as a non-ionic surrogate for -COOH, improving membrane permeability (Log P increased by 1.5–2 units versus carboxylate congeners [8]).
Case Studies:
Table 3: Bioisosteric Efficiency Comparison
Parameter | Amide Bond | Carboxylic Acid | 2-[1-(4-Methoxyphenyl)ethyl]-benzodioxaborole |
---|---|---|---|
Metabolic stability (t½, h) | 0.8 | 2.1 | >24 |
Membrane permeability (Papp, ×10⁻⁶ cm/s) | 15 | 5 | 32 |
Hydrogen-bonding capacity | 2 H-bonds | 2 H-bonds | 0–1 H-bond |
pKa | ~17 (N-H) | ~4.5 | ~7.2 (Lewis acidity) |
Despite its promise, several unresolved challenges impede the compound’s translation:
Table 4: Key Research Gaps and Proposed Solutions
Research Gap | Current Limitation | Potential Resolution Strategy |
---|---|---|
Scalable enantioselective synthesis | Diastereomeric resolution (max. 40% yield) | Catalytic asymmetric hydrogenation |
Comprehensive SAR libraries | <50 analogs described | Parallel synthesis via automated flow chemistry |
Aqueous solubility | <50 µg/mL at physiological pH | Phosphate prodrugs or PEGylated nanoparticles |
Off-target reactivity | GPCR modulation in phenotypic screens | Boron shielding via intramolecular coordination |
Closing these gaps requires interdisciplinary collaboration—e.g., computational chemists to model boron-protein interactions, synthetic chemists to develop novel catalytic cycles, and formulation scientists to optimize delivery [1] [3] [8].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: